molecular formula C14H20ClN3S B4110160 N-cyclopentyl-2,5,6-trimethylthieno[2,3-d]pyrimidin-4-amine;hydrochloride

N-cyclopentyl-2,5,6-trimethylthieno[2,3-d]pyrimidin-4-amine;hydrochloride

Cat. No.: B4110160
M. Wt: 297.8 g/mol
InChI Key: SBIBILLUVWJIAH-UHFFFAOYSA-N
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Description

N-cyclopentyl-2,5,6-trimethylthieno[2,3-d]pyrimidin-4-amine;hydrochloride is a synthetic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2,5,6-trimethylthieno[2,3-d]pyrimidin-4-amine;hydrochloride typically involves the selective N-alkylation of 5-bromo-2,4-dichloropyrimidine with cyclopentylamine, followed by a Pd-catalyzed Sonogashira coupling with 3,3-diethoxy-propyne . The reaction conditions for these steps include the use of palladium catalysts and appropriate solvents to facilitate the coupling reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2,5,6-trimethylthieno[2,3-d]pyrimidin-4-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). The reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

N-cyclopentyl-2,5,6-trimethylthieno[2,3-d]pyrimidin-4-amine;hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-cyclopentyl-2,5,6-trimethylthieno[2,3-d]pyrimidin-4-amine;hydrochloride involves its interaction with specific molecular targets. For example, it inhibits cytochrome bd oxidase in Mycobacterium tuberculosis by binding to the enzyme and disrupting its function . This inhibition leads to a decrease in ATP production, ultimately affecting the bacterial energy metabolism and viability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopentyl-2,5,6-trimethylthieno[2,3-d]pyrimidin-4-amine;hydrochloride is unique due to its specific substitution pattern and the presence of a cyclopentyl group

Properties

IUPAC Name

N-cyclopentyl-2,5,6-trimethylthieno[2,3-d]pyrimidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3S.ClH/c1-8-9(2)18-14-12(8)13(15-10(3)16-14)17-11-6-4-5-7-11;/h11H,4-7H2,1-3H3,(H,15,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBIBILLUVWJIAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=NC(=C12)NC3CCCC3)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclopentyl-2,5,6-trimethylthieno[2,3-d]pyrimidin-4-amine;hydrochloride

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